2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid
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Overview
Description
2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a fluorophenoxy group and a chlorophenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions to form the intermediate ethyl 2-(4-fluorophenoxy)acetate. This intermediate is then subjected to further reactions to introduce the chlorophenyl group, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy and chlorophenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)acetic acid: Similar in structure but lacks the chlorophenyl group.
2-(4-Chlorophenoxy)acetic acid: Similar in structure but lacks the fluorophenyl group.
Uniqueness
2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid is unique due to the presence of both fluorophenoxy and chlorophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-chloro-2-(4-fluorophenoxy)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-1-6-13(9(7-10)8-14(17)18)19-12-4-2-11(16)3-5-12/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVKMRDNRSRUHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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